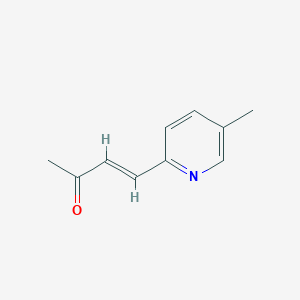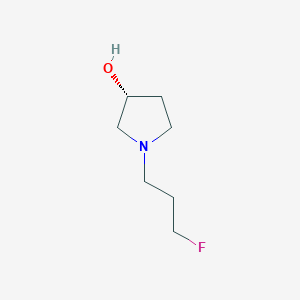![molecular formula C12H11N3O B1406036 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile CAS No. 1424857-15-7](/img/structure/B1406036.png)
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile
Vue d'ensemble
Description
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.228 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis route for this compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile consists of a pyrazole ring attached to a benzonitrile group via an oxygen atom . The pyrazole ring contains two nitrogen atoms and is substituted with two methyl groups .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with the pyrazole moiety have been extensively studied for their unique properties and applications. For instance, the preparation of deuterated analogs of similar compounds for use as bioanalytical standards in clinical trials highlights the importance of such molecules in medicinal chemistry. The intricate synthesis process involves base-catalyzed exchange reactions, indicating the sensitivity and selectivity of these reactions in the presence of base-labile hydrogens (Rozze & Fray, 2009).
Another study delves into the synthesis and characterization of a new family of pyrazole derivatives, potentially applied as ligands in inorganic chemistry. This research emphasizes the robustness of the conjugated structure formed by the pyrazole and benzonitrile rings, which remains largely unaffected by various substituents on the phenyl ring (Faundez-Gutierrez et al., 2014).
Biological and Chemical Applications
The synthesis and investigation of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) ions reveal their potential in forming ML2Cl2 complexes. The study provides insights into the structural confirmation of these complexes through various analytical techniques, suggesting their application in the development of new chemical entities with potential biological activities (Budzisz et al., 2004).
Furthermore, the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands highlight the formation of monomeric and dimeric species in solution, offering a glimpse into the complexity and versatility of pyrazole-based ligands in coordination chemistry (Guerrero et al., 2008).
Photophysical Properties
The photophysical properties of tetra-substituted zinc phthalocyanines bearing pyrazole moieties have been explored, revealing their high solubility and significant solvatochromic effects. Such compounds are potential candidates for photodynamic therapy due to their high quantum yield of singlet oxygen, indicating their utility in medical applications (Ziminov et al., 2020).
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-12(15(2)14-9)16-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCSFRUALCHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC2=CC=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)



![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)




![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)